molecular formula C14H32N2O4Si B14177990 N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea CAS No. 919300-60-0

N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea

Cat. No.: B14177990
CAS No.: 919300-60-0
M. Wt: 320.50 g/mol
InChI Key: HGCBEZSFKAHWAY-UHFFFAOYSA-N
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Description

N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea: is a compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N,N-dipropan-2-ylamine with triethoxysilyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate. This method avoids the use of organic solvents and provides high yields with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triethoxysilyl group can participate in substitution reactions, especially with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alcohols and amines can react with the triethoxysilyl group under mild conditions.

Major Products:

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Silane derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea involves its ability to form stable covalent bonds with surface hydroxyl groups on metal oxides. This interaction leads to the formation of a siloxane linkage, which is crucial for the stability and functionality of self-assembled monolayers . The molecular targets include surface hydroxyl groups, and the pathways involve the formation of siloxane bonds.

Comparison with Similar Compounds

Uniqueness: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea is unique due to its triethoxysilyl group, which imparts the ability to form strong covalent bonds with metal oxide surfaces. This property is particularly valuable in creating stable and functionalized surfaces for various applications in material science and industry.

Properties

CAS No.

919300-60-0

Molecular Formula

C14H32N2O4Si

Molecular Weight

320.50 g/mol

IUPAC Name

1,1-di(propan-2-yl)-3-(triethoxysilylmethyl)urea

InChI

InChI=1S/C14H32N2O4Si/c1-8-18-21(19-9-2,20-10-3)11-15-14(17)16(12(4)5)13(6)7/h12-13H,8-11H2,1-7H3,(H,15,17)

InChI Key

HGCBEZSFKAHWAY-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CNC(=O)N(C(C)C)C(C)C)(OCC)OCC

Origin of Product

United States

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